Spectinomycin dihydrochloride Spectinomycin dihydrochloride Spectinomycin hydrochloride hydrate is a hydrate that is the pentahydrate form of spectinomycin hydrochloride. An antibiotic that is active against gram-negative bacteria and used to treat gonorrhea. It has a role as an antimicrobial agent and an antibacterial drug. It is a hydrate and a hydrochloride. It contains a spectinomycin(2+).
Spectinomycin Hydrochloride is the hydrochloride salt form of spectinomycin, an aminocyclitol antibiotic derived from Streptomyces spectabilis with antibacterial property. Spectinomycin hydrochloride binds to the bacterial 30S ribosomal subunit, thereby inhibiting peptide elongation and protein synthesis, consequently leading to bacterial cell death.
Spectinomycin Hydrochloride Anhydrous is the anhydrous hydrochloride salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
An antibiotic produced by Streptomyces spectabilis. It is active against gram-negative bacteria and used for the treatment of gonorrhea.
Brand Name: Vulcanchem
CAS No.: 21736-83-4
VCID: VC20786163
InChI: InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1
SMILES: CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl
Molecular Formula: C14H36Cl2N2O12
Molecular Weight: 495.3 g/mol

Spectinomycin dihydrochloride

CAS No.: 21736-83-4

Cat. No.: VC20786163

Molecular Formula: C14H36Cl2N2O12

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

Spectinomycin dihydrochloride - 21736-83-4

CAS No. 21736-83-4
Molecular Formula C14H36Cl2N2O12
Molecular Weight 495.3 g/mol
IUPAC Name (1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;pentahydrate;dihydrochloride
Standard InChI InChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1
Standard InChI Key DCHJOVNPPSBWHK-UXXUFHFZSA-N
Isomeric SMILES C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl
SMILES CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.Cl.Cl
Canonical SMILES CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl

Chemical Properties and Structure

Molecular Characteristics

Spectinomycin dihydrochloride exists in several forms, with the pentahydrate being one of the most commonly used in research applications. The anhydrous form has a molecular formula of C14H24N2O7·2HCl with a molecular weight of 405.27 g/mol , while the pentahydrate form has a molecular formula of C14H24N2O7·2HCl·5H2O and a molecular weight of 495.34 g/mol . This discrepancy in molecular weight is due to the additional water molecules in the crystal structure of the pentahydrate form . The compound's structural backbone consists of a fused ring system with multiple hydroxyl groups that contribute to its solubility profile and interaction with cellular components .

PropertySpectinomycin Dihydrochloride (Anhydrous)Spectinomycin Dihydrochloride Pentahydrate
CAS Number-22189-32-8
Molecular FormulaC14H24N2O7·2HClC14H24N2O7·2HCl·5H2O
Molecular Weight405.27 g/mol495.34 g/mol
Physical AppearanceWhite to off-white crystalline powderWhite to off-white crystalline powder
SolubilityFreely soluble in waterFreely soluble in water
Storage Conditions2-8°C2-8°C
Purity (typical)>95% (HPLC)>95% (HPLC)

Mechanism of Action

Protein Synthesis Inhibition

Spectinomycin dihydrochloride exerts its antimicrobial effect primarily by inhibiting protein synthesis in bacterial cells . The compound specifically targets the 30S ribosomal subunit, binding to the 16S rRNA in a reversible manner . This binding interferes with the translocation event that occurs as the next codon of mRNA is aligned with the A site in readiness for the incoming aminoacyl-tRNA . By preventing this crucial step in protein synthesis, spectinomycin effectively halts the production of essential proteins required for bacterial survival and reproduction . The precise molecular interactions involved in this process have been elucidated through structural studies, providing valuable insights into the compound's mechanism of action .

Ribosomal Binding and Effects

Structural studies have revealed that spectinomycin binds specifically to an area of the 30S ribosomal subunit known as the head region, which must move during the translocation process . The binding of the rigid spectinomycin molecule appears to prevent the movement required for translocation, thereby interrupting the protein synthesis process . Footprint studies indicate that spectinomycin exerts regional effects on ribosomal structure, altering its conformation in ways that impair its function . Unlike some antibiotics that induce mistranslation, spectinomycin primarily acts by halting the elongation of peptide chains, leading to a cessation of protein synthesis without necessarily causing errors in the proteins that are produced .

Bacteriostatic versus Bactericidal Activity

While spectinomycin is generally considered bacteriostatic at therapeutic doses, it can exert bactericidal effects under certain conditions . The drug is described as bactericidal in its action in some contexts, particularly at higher concentrations or against certain highly susceptible bacterial strains . The distinction between bacteriostatic and bactericidal effects often depends on the specific bacterial species, the concentration of the antibiotic, and the growth conditions of the bacteria . The reversible binding of spectinomycin to the ribosome contributes to its predominantly bacteriostatic activity, as bacterial cells can potentially resume growth once the antibiotic is removed .

Antimicrobial Spectrum

Activity Against Bacterial Types

Spectinomycin dihydrochloride demonstrates activity against a variety of aerobic gram-negative and gram-positive bacteria, as well as Mycoplasma species . It is particularly effective against Neisseria gonorrhoeae, with minimum inhibitory concentrations typically ranging from 7.5 to 20 μg/mL . This selective activity against gonococci has made spectinomycin an important alternative treatment for gonorrhea, especially in cases where other antibiotics are contraindicated or ineffective due to resistance . The compound also shows activity against other gram-negative pathogens, including Escherichia coli, making it useful in various laboratory applications for preventing bacterial contamination .

Susceptible and Resistant Organisms

While spectinomycin is active against many aerobic bacteria, anaerobic organisms are generally resistant to this antibiotic . This resistance among anaerobes is attributed to differences in ribosomal structure or permeability barriers that prevent the drug from reaching its target site . Among susceptible organisms, the degree of sensitivity can vary considerably, with some species being highly susceptible and others requiring higher concentrations for inhibition . Pasteurella multocida and Mannheimia haemolytica, which cause respiratory tract infections in cattle, are among the pathogens that have been studied for their susceptibility to spectinomycin .

Organism CategorySusceptibilityNotable Examples
Gram-negative aerobesMostly susceptibleNeisseria gonorrhoeae, Escherichia coli
Gram-positive aerobesVariable susceptibilitySeveral Streptococcus species
MycoplasmaSusceptibleVarious Mycoplasma species
AnaerobesGenerally resistantMost anaerobic bacteria
Respiratory pathogensSusceptiblePasteurella multocida, Mannheimia haemolytica

Pharmacokinetics and Pharmacodynamics

Half-life and Clearance

Clinical Applications

Treatment of Gonorrhea

The primary clinical application of spectinomycin dihydrochloride is in the treatment of gonorrhea caused by susceptible strains of Neisseria gonorrhoeae . It is specifically indicated for acute gonorrheal urethritis and proctitis in males, and acute gonorrheal cervicitis and proctitis in females . Spectinomycin has maintained its place in the therapeutic arsenal against gonorrhea, particularly as an alternative treatment for patients who cannot tolerate or have failed treatment with first-line agents . The drug's effectiveness against certain strains of N. gonorrhoeae that have developed resistance to other antibiotics further enhances its clinical value .

Other Therapeutic Uses

Research and Laboratory Applications

Cell Culture Applications

Spectinomycin dihydrochloride is widely used in cell culture applications due to its selective antimicrobial activity . It serves as an effective agent for preventing bacterial contamination in cell cultures, particularly against gram-negative bacteria such as Escherichia coli . The recommended concentration for cell culture applications typically ranges from 7.5 to 20 mg/L, although specific concentrations may vary depending on the particular application and the sensitivity of potential contaminants . This application leverages spectinomycin's ability to inhibit bacterial growth without significantly affecting eukaryotic cells, making it valuable for maintaining sterility in various research contexts .

Use as a Selection Marker

One of the most significant research applications of spectinomycin dihydrochloride is its use as a selection marker in genetic engineering and molecular biology . The drug is commonly employed to select for cells that contain the spectinomycin resistance gene (Spcr or aadA), which encodes aminoglycoside-3′-adenyltransferase . This enzyme modifies spectinomycin, rendering it ineffective and allowing cells that express the gene to survive in the presence of the antibiotic . This selection system is particularly valuable in plant transformation systems and bacterial genetics, providing researchers with a reliable method for identifying successfully transformed cells .

Plant Biology Applications

Spectinomycin dihydrochloride has found specialized applications in plant biology research . It has been used to mark cell layers to monitor cell fate during leaf development, providing insights into plant developmental biology . Additionally, spectinomycin has been employed to generate plants deficient for the plastid-encoded RNA polymerase on MS-agar media, facilitating studies of plastid gene expression and function . These applications highlight the versatility of spectinomycin as a research tool beyond its antimicrobial properties, contributing to advancements in understanding plant biology and development .

Plasmid Amplification

Another valuable research application of spectinomycin dihydrochloride is its use in amplifying low-copy-number plasmids carrying specific replicons . This application exploits the drug's ability to influence bacterial gene expression and replication processes in ways that can increase plasmid copy number under certain conditions . This property makes spectinomycin useful in molecular cloning and recombinant DNA technology, where increasing the yield of plasmid DNA can facilitate downstream applications such as sequencing, transfection, or protein expression .

Resistance Mechanisms

Genetic Basis of Resistance

Bacterial resistance to spectinomycin dihydrochloride primarily occurs through two main mechanisms . The first involves mutations in the rpsE gene, which encodes the ribosomal protein S5 . These mutations alter the structure of the ribosome in ways that prevent spectinomycin from binding effectively, thereby conferring resistance . The second major mechanism involves the acquisition of the aminoglycoside-3′-adenyltransferase gene (aadA), which encodes an enzyme that modifies spectinomycin through adenylation . This modification significantly reduces the antibiotic's ability to bind to its target site on the ribosome, rendering it ineffective . Understanding these resistance mechanisms is crucial for predicting the efficacy of spectinomycin in different contexts and developing strategies to overcome resistance .

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